ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate
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Overview
Description
Ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate typically involves the reaction of 1,2,3-thiadiazolylhydrazones with α-bromoacetophenones in ethanol in the presence of triethylamine. This reaction produces cis and trans-isomers of the compound in a 1:4 ratio . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate is unique due to its combined triazole and thiadiazine rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share similar pharmacological activities but differ in their structural isomerism.
Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have different ring fusion patterns, affecting their chemical properties and biological activities.
Triazolo[4,3-c][1,3,5]thiadiazines:
The uniqueness of this compound lies in its specific ring fusion and the resulting pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12N4O2S |
---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
ethyl 6-phenyl-5H-triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate |
InChI |
InChI=1S/C13H12N4O2S/c1-2-19-13(18)11-12-17(16-14-11)15-10(8-20-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
AHUJLVGNTVPMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(N=C(CS2)C3=CC=CC=C3)N=N1 |
Origin of Product |
United States |
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